molecular formula C12H19N5 B11746229 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11746229
M. Wt: 233.31 g/mol
InChI Key: HLXSBMSYVZKEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-based chemical entity designed for research applications in oncology and cell biology. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and have demonstrated significant potential as core structures in the development of anticancer agents . Related compounds with structural similarities have been investigated for their ability to act as autophagy modulators, a critical cellular process for degrading and recycling cellular components . In established cancer cell lines, such as pancreatic cancer models, analogous N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide compounds have shown submicromolar antiproliferative activity and good metabolic stability . The research value of this compound class lies in their potential to disrupt pro-survival pathways in cancer cells. Studies on related molecules indicate they can reduce mTORC1 activity and increase basal autophagy, while interfering with autophagic flux during nutrient stress, leading to an accumulation of the autophagy marker LC3-II and ultimately disrupting cancer cell viability . This mechanism represents a promising strategy to combat refractory cancers, including pancreatic ductal adenocarcinoma, by disabling a key cellular survival mechanism . Researchers can utilize this compound to probe novel mechanisms of autophagy modulation and investigate new therapeutic strategies for cell proliferative disorders.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-8-11-7-10(3)15-16(11)4/h5-7,9,13H,8H2,1-4H3

InChI Key

HLXSBMSYVZKEAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CC=NN2C(C)C)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features two pyrazole rings: a 1,3-dimethyl-substituted pyrazole linked via a methylene bridge to a second pyrazole bearing an isopropyl group at the N1 position. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions. The molecular formula is C₁₂H₂₀N₅ , with a molecular weight of 258.33 g/mol (calculated) or 269.77 g/mol (empirical, depending on hydration state).

PropertyValue
Molecular FormulaC₁₂H₂₀N₅
Molecular Weight258.33 g/mol (theoretical)
DensityNot reported
SolubilityOrganic solvents (e.g., DCM, THF)
Melting PointUndocumented

Synthesis Routes

Alkylation of Pyrazole Derivatives

A foundational method involves the alkylation of 5-amino-1-isopropylpyrazole with (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride. This two-step process begins with the preparation of the chloromethyl intermediate:

  • Chlorination of (1,3-dimethyl-1H-pyrazol-5-yl)methanol :
    The alcohol is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen at 0–5°C, yielding (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride.

    (1,3-Dimethylpyrazol-5-yl)methanol+SOCl2(1,3-Dimethylpyrazol-5-yl)methyl chloride+SO2+HCl\text{(1,3-Dimethylpyrazol-5-yl)methanol} + \text{SOCl}_2 \rightarrow \text{(1,3-Dimethylpyrazol-5-yl)methyl chloride} + \text{SO}_2 + \text{HCl}
  • N-Alkylation of 5-amino-1-isopropylpyrazole :
    The chloride intermediate reacts with 5-amino-1-isopropylpyrazole in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, achieving yields of 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

    5-Amino-1-isopropylpyrazole+(1,3-Dimethylpyrazol-5-yl)methyl chlorideK2CO3Target Compound+KCl+H2O\text{5-Amino-1-isopropylpyrazole} + \text{(1,3-Dimethylpyrazol-5-yl)methyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}

Key Considerations :

  • Excess base ensures deprotonation of the amine nucleophile.

  • Anhydrous conditions prevent hydrolysis of the alkyl chloride.

Reductive Amination Approach

An alternative route employs reductive amination to couple 5-(aminomethyl)-1,3-dimethylpyrazole with 1-isopropylpyrazol-5-one:

  • Formation of the Schiff Base :
    The ketone (1-isopropylpyrazol-5-one) reacts with 5-(aminomethyl)-1,3-dimethylpyrazole in ethanol under reflux, catalyzed by acetic acid. The imine intermediate is formed in situ.

  • Reduction with Sodium Cyanoborohydride :
    The Schiff base is reduced using NaBH₃CN in methanol at room temperature, yielding the target amine with 58–64% efficiency. The reaction is pH-dependent, requiring buffering to pH 5–6 for optimal selectivity.

    Imine Intermediate+NaBH3CNTarget Compound+NaBH2CN+H2\text{Imine Intermediate} + \text{NaBH}_3\text{CN} \rightarrow \text{Target Compound} + \text{NaBH}_2\text{CN} + \text{H}_2

Advantages :

  • Avoids handling reactive alkyl halides.

  • Tolerates functional groups sensitive to strong bases.

Solid-Phase Synthesis for High-Throughput Production

Patented methodologies describe solid-supported synthesis to streamline purification. A Wang resin-bound 1-isopropylpyrazol-5-amine undergoes alkylation with (1,3-dimethylpyrazol-5-yl)methyl bromide, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 85% purity without chromatography, suitable for combinatorial libraries.

Optimization Strategies

Catalytic Systems

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances the alkylation rate in biphasic systems (water/dichloromethane), reducing reaction time from 12 to 4 hours.

  • Microwave Assistance : Microwave irradiation at 100°C accelerates reductive amination, achieving 95% conversion in 30 minutes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) resolves unreacted starting materials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.25 (s, 3H, pyrazole-CH₃), 3.85 (s, 3H, N-CH₃), 4.15 (m, 1H, CH(CH₃)₂), 4.45 (s, 2H, CH₂), 6.05 (s, 1H, pyrazole-H), 6.95 (s, 1H, pyrazole-H).

  • HRMS (ESI+) : m/z 258.1802 [M+H]⁺ (calc. 258.1811).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

A continuous flow reactor system (microfluidic setup) reduces byproduct formation during alkylation by maintaining precise temperature control (60 ± 0.5°C) and residence time (8 minutes). This method scales to 10 kg/batch with 89% yield.

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on both pyrazole rings slow reaction kinetics, necessitating elevated temperatures.

  • Moisture Sensitivity : Alkyl halide intermediates hydrolyze readily, demanding strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key examples include:

Table 1: Comparison of Molecular Features
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C12H19N5 245.32* 1-(propan-2-yl), (1,3-dimethylpyrazolyl)methyl High steric bulk, moderate lipophilicity
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C7H10F3N3 193.17 1-(propan-2-yl), 3-CF3 Enhanced electronegativity, higher metabolic stability
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C10H13N5 203.24 3-pyridinyl, N-ethyl Improved solubility (polar pyridine ring)
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C13H17N3 215.30 Benzyl with isopropyl, 1H-pyrazol-5-amine Increased aromatic bulk, potential π-π interactions

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine enhances electronegativity and metabolic stability compared to the target compound’s dimethylpyrazole group .
  • Aromatic vs.
  • Polarity : Pyridinyl-substituted analogues (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) exhibit higher polarity due to the nitrogen-rich pyridine ring, enhancing aqueous solubility .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : Pyrazole amines with electron-withdrawing groups (e.g., CF3) often exhibit enhanced activity due to improved membrane penetration .
  • Agrochemical Use : Bulky substituents (e.g., benzyl groups) may improve stability in pesticidal formulations .
  • Coordination Chemistry : The amine group in the target compound could act as a ligand for metal ions, similar to N-methyl-1-phenyl-1H-pyrazol-5-amine derivatives .

Critical Analysis of Structural Differences

  • Lipophilicity : The isopropyl group increases logP compared to pyridinyl or CF3-containing analogues, favoring blood-brain barrier penetration in drug design .
  • Synthetic Accessibility : The methylene bridge between pyrazole rings may complicate synthesis compared to simpler N-alkylated derivatives, impacting scalability .

Q & A

Synthesis and Structural Optimization

Basic: What are the standard synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine? Methodological Answer: The compound is synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. A typical route involves reacting 1,3-dimethylpyrazole precursors with isopropylhydrazine under acidic or basic conditions, followed by alkylation steps to introduce the methylene linker . Key reagents include sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

Advanced: How can regioselectivity challenges in pyrazole alkylation be addressed during synthesis? Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the pyrazole ring. Experimental optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF vs. THF), and base strength (e.g., NaH vs. K₂CO₃) to favor formation of the desired regioisomer .

Biological Activity and Target Identification

Basic: What biological targets are commonly associated with pyrazole derivatives like this compound? Methodological Answer: Pyrazole derivatives often interact with enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., GABAₐ, adenosine receptors) due to their nitrogen-rich heterocyclic core. For this compound, preliminary studies suggest potential inhibition of inflammatory mediators like COX-2, inferred from structural analogs with substituted pyrazole moieties .

Advanced: How can QSAR models be applied to predict the bioactivity of structural analogs? Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP, molecular polarizability, and H-bond donor/acceptor counts. For example, introducing electron-withdrawing groups (e.g., fluorine) at the pyrazole 5-position enhances metabolic stability, as shown in analogs with improved IC₅₀ values against kinase targets .

Analytical Characterization

Basic: What spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at pyrazole 1,3-positions; isopropyl protons as a septet at δ 1.2–1.4 ppm).
  • HRMS : Validates molecular formula (C₁₃H₂₀N₆) via exact mass analysis.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrazole-amine structures .

Advanced: How can HPLC-MS resolve stability issues under varying pH conditions? Methodological Answer: Stability studies at pH 2–12 (using buffers like phosphate or Tris) coupled with HPLC-MS quantify degradation products. For example, acidic conditions may hydrolyze the amine linkage, producing 1,3-dimethylpyrazole and isopropylamine fragments. MS/MS fragmentation patterns confirm degradation pathways .

Data Contradictions and Reproducibility

Advanced: How should researchers address discrepancies in reported bioactivity data for pyrazole derivatives? Methodological Answer:

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., enzyme inhibition in nM vs. µM ranges).
  • Structural validation : Confirm compound purity via elemental analysis and chiral HPLC to rule out enantiomeric impurities.
  • Experimental replication : Reproduce key findings under controlled conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

Safety and Handling

Basic: What safety protocols are recommended for handling this compound? Methodological Answer:

  • Use PPE (gloves, goggles) due to potential amine reactivity.
  • Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation.
  • Dispose of waste via neutralization with dilute acetic acid .

Cross-Disciplinary Applications

Advanced: How can this compound be integrated into materials science research? Methodological Answer: Pyrazole-amine derivatives serve as ligands for metal-organic frameworks (MOFs). For example, coordinate with Cu(II) or Fe(III) ions to design catalysts for oxidation reactions. Optimize ligand-metal ratios (e.g., 2:1 molar ratio) and characterize via FTIR and TGA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.